Cas no 2228325-13-9 ([1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine)
![[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine structure](https://ja.kuujia.com/scimg/cas/2228325-13-9x500.png)
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine 化学的及び物理的性質
名前と識別子
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- 2228325-13-9
- [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine
- EN300-1991621
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- インチ: 1S/C8H12ClN3/c1-12-5-11-7(9)6(12)8(4-10)2-3-8/h5H,2-4,10H2,1H3
- InChIKey: IXEFVFJIDOQOIK-UHFFFAOYSA-N
- SMILES: ClC1=C(C2(CN)CC2)N(C)C=N1
計算された属性
- 精确分子量: 185.0719751g/mol
- 同位素质量: 185.0719751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 43.8Ų
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991621-5.0g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 5g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-1991621-10.0g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 10g |
$7742.0 | 2023-06-02 | ||
Enamine | EN300-1991621-0.5g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 0.5g |
$1728.0 | 2023-06-02 | ||
Enamine | EN300-1991621-0.05g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 0.05g |
$1513.0 | 2023-06-02 | ||
Enamine | EN300-1991621-0.25g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 0.25g |
$1657.0 | 2023-06-02 | ||
Enamine | EN300-1991621-1.0g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 1g |
$1801.0 | 2023-06-02 | ||
Enamine | EN300-1991621-0.1g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 0.1g |
$1585.0 | 2023-06-02 | ||
Enamine | EN300-1991621-2.5g |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine |
2228325-13-9 | 2.5g |
$3530.0 | 2023-06-02 |
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamineに関する追加情報
Compound CAS No 2228325-13-9: [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine
[1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine (CAS No 2228325-13-9) is a unique organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its imidazole ring system, which is a heterocyclic aromatic structure containing two nitrogen atoms. The presence of the chloro group at position 4 and the methyl group at position 1 of the imidazole ring adds to its structural complexity and functional diversity. The cyclopropyl group attached to the imidazole ring further enhances its chemical properties, making it a valuable molecule for both academic and industrial purposes.
Recent advancements in heterocyclic chemistry have highlighted the importance of imidazole-containing compounds in drug design, material science, and agricultural chemistry. The cyclopropyl group in this compound contributes to its stability and reactivity, making it a promising candidate for exploring new chemical reactions and molecular interactions. Researchers have shown particular interest in the antitumor activity of similar compounds, suggesting that this molecule could play a role in developing novel therapeutic agents.
The synthesis of [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine involves a series of carefully designed steps, including nucleophilic substitution, cyclization, and functional group transformations. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, ensuring high yields and purity. This compound's structure has been validated through various spectroscopic techniques, including NMR spectroscopy and mass spectrometry, confirming its identity and purity.
In terms of applications, this compound has shown potential in drug delivery systems, where its structural features allow for controlled release mechanisms. Additionally, its ability to form stable complexes with metal ions makes it a candidate for designing new materials with magnetic or electronic properties. Recent studies have also explored its role in agricultural chemistry, particularly as a component in pesticides or herbicides due to its bioactive properties.
The safety and environmental impact of [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine are critical considerations for its large-scale production and use. Researchers have conducted toxicity studies to assess its effects on aquatic life and soil microorganisms. Preliminary results indicate that it exhibits low toxicity under standard conditions, making it suitable for applications where environmental safety is a priority.
Looking ahead, the development of efficient synthesis routes for this compound remains an active area of research. Chemists are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. Furthermore, ongoing studies aim to uncover additional biological activities of this compound, potentially leading to breakthroughs in disease treatment and prevention.
In conclusion, [1-(4-chloro-1-methyl-1H-imidazol-5-yl)cyclopropyl]methanamine (CAS No 2228325-13_9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in chemical synthesis and biological testing, positions it as a key molecule for future innovations in science and technology.
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